
4-Phenyltetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyltetradecane is an organic compound with the molecular formula C20H34 It is a long-chain hydrocarbon with a phenyl group attached to the fourth carbon of the tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyltetradecane typically involves the alkylation of benzene with tetradecane. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with tetradecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyltetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation where a hydrogen atom is replaced by a halogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenyl-substituted alcohols, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Phenyltetradecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyltetradecane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes or proteins, altering their function and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetradecane: A straight-chain hydrocarbon without the phenyl group.
4-Phenylbutane: A shorter-chain hydrocarbon with a phenyl group attached to the fourth carbon.
4-Phenylhexadecane: A longer-chain hydrocarbon with a phenyl group attached to the fourth carbon.
Uniqueness of 4-Phenyltetradecane: this compound is unique due to its specific chain length and the presence of a phenyl group at the fourth carbon. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
4534-57-0 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
tetradecan-4-ylbenzene |
InChI |
InChI=1S/C20H34/c1-3-5-6-7-8-9-10-12-16-19(15-4-2)20-17-13-11-14-18-20/h11,13-14,17-19H,3-10,12,15-16H2,1-2H3 |
InChI Key |
YXLRHYCRTUAPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


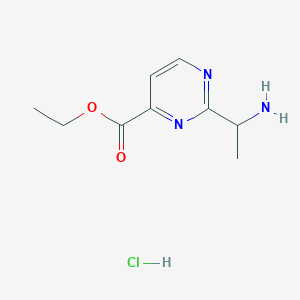
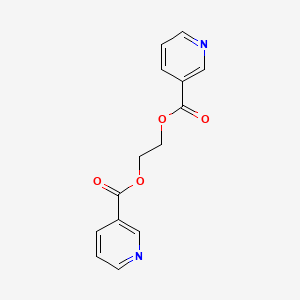
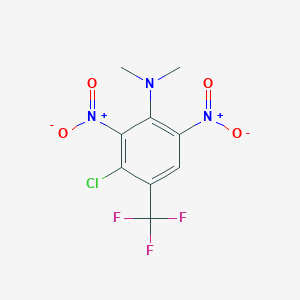
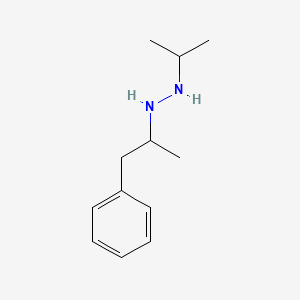
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
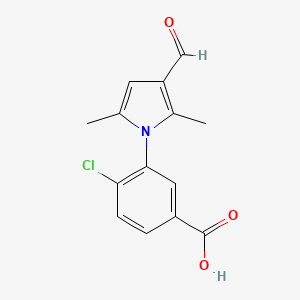

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
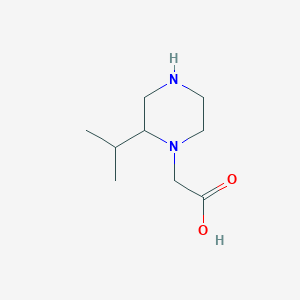
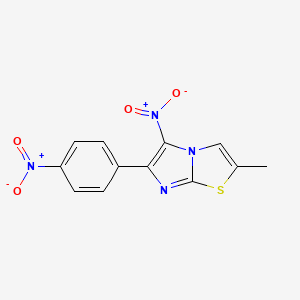


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)
